3-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine
Description
Historical Context of Heterocyclic Fusion Compounds
Heterocyclic fusion compounds have underpinned advancements in organic chemistry since the 19th century, with early discoveries such as quinoline (1834) and pyridine (1849) emerging from coal tar and bone pyrolysis, respectively. These systems gained prominence due to their structural versatility and presence in biologically active natural products, including uric acid and DNA nucleobases. The fusion of aromatic and heteroaromatic rings, exemplified by polycyclic frameworks like hexabenzocoronenes (HBCs), became a focal point for synthesizing materials with tailored electronic properties. For instance, the synthesis of peri-hexabenzocoronene derivatives via oxidative cyclodehydrogenation (e.g., using FeCl₃ or DDQ/triflic acid) demonstrated how ring fusion enhances π-conjugation and stability. Such methodologies laid the groundwork for modern hybrid heterocycles, where strategic fusion of nitrogen-, oxygen-, or sulfur-containing rings enables fine-tuning of optoelectronic and pharmacological profiles.
Relevance in Contemporary Medicinal Chemistry
Hybrid heterocycles dominate drug discovery pipelines due to their ability to modulate biological targets with high specificity. Fused systems like pyridazine-oxadiazole conjugates exhibit broad therapeutic potential, as evidenced by their roles in antibacterial, anti-inflammatory, and antitumor agents. The 3,4-dimethoxyphenyl moiety, a common pharmacophore in neuroactive and anticancer compounds, synergizes with oxadiazole’s electron-deficient nature to enhance binding affinity to enzymatic pockets. For example, pyrimidine- and pyrrole-fused coronenes demonstrate enhanced aromaticity and redox activity, traits critical for interacting with biological macromolecules. Computational studies further highlight how lateral fusion (e.g., pyrazine or quinoxaline extensions) alters dipole moments and charge distribution, directly impacting bioactivity.
Table 1: Biological Activities of Representative Fused Heterocycles
Research Evolution of Pyridazine-Oxadiazole Conjugates
The strategic fusion of pyridazine (a six-membered diazine) and 1,2,4-oxadiazole (a five-membered ring with one oxygen and two nitrogens) has evolved through iterative synthetic breakthroughs. Early approaches relied on cyclocondensation of amidoximes with carboxylic acid derivatives, but recent methodologies leverage cross-coupling reactions and regioselective sulfanyl group incorporation. For instance, Suzuki-Miyaura couplings enable precise aryl group installation at the pyridazine C-6 position, while oxidative conditions (e.g., FeCl₃/MeNO₂) facilitate cyclodehydrogenation to stabilize fused architectures. The compound 3-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine exemplifies this progression: its sulfanyl bridge enhances solubility, while the 4-methylphenyl group augments hydrophobic interactions in target binding. Spectroscopic analyses of analogous systems reveal absorption maxima between 360–420 nm, correlating with charge-transfer transitions between electron-rich aryl groups and the oxadiazole core.
Theoretical Framework for Hybrid Heterocycle Investigation
Computational models are indispensable for predicting the properties of pyridazine-oxadiazole hybrids. Density functional theory (DFT) studies on azahelicenes, for example, quantify how helical extension and lateral ring fusion affect chiroptical properties, such as circularly polarized luminescence (CPL). For the target compound, time-dependent DFT (TD-DFT) simulations could elucidate the impact of the 3,4-dimethoxyphenyl group on frontier molecular orbitals (FMOs), particularly the HOMO-LUMO gap. Molecular docking analyses further predict binding modes to kinases or GPCRs, leveraging the oxadiazole’s capacity for hydrogen bonding and π-stacking.
Table 2: Computational Parameters for Heterocycle Design
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-14-4-6-15(7-5-14)17-9-11-21(25-24-17)30-13-20-23-22(26-29-20)16-8-10-18(27-2)19(12-16)28-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJLKQAJCSZVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with an appropriate nitrile under acidic conditions.
Attachment of the oxadiazole to the pyridazine ring: This step involves the reaction of the oxadiazole derivative with a pyridazine precursor, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the sulfanyl group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridazine ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced or hydrogenated derivatives of the oxadiazole or pyridazine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
The 1,2,4-oxadiazole derivatives are recognized for their significant anticancer properties. Research indicates that compounds containing the oxadiazole ring often exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The oxadiazole scaffold has been shown to interfere with cellular processes that lead to apoptosis in cancer cells. Studies have demonstrated that derivatives of oxadiazoles can inhibit key enzymes involved in tumor growth and metastasis .
-
Case Studies :
- A study conducted by Holla et al. synthesized various oxadiazole derivatives and tested them against multiple human cancer cell lines (breast, ovarian, colon). Some compounds exhibited GI50 values below 10 µM, indicating potent anticancer activity .
- Another investigation highlighted that certain oxadiazole derivatives demonstrated high potency against leukemia cell lines with IC50 values as low as 0.056 µM .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Oxadiazole derivatives have been reported to possess broad-spectrum antimicrobial properties:
- Research Findings : Compounds similar to the one have been evaluated for their ability to inhibit bacterial growth and have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory and Antioxidant Effects
In addition to its anticancer properties, the compound may also exhibit anti-inflammatory and antioxidant activities:
- Mechanistic Insights : The presence of methoxy groups in the structure can enhance the compound's ability to scavenge free radicals and reduce oxidative stress . This property is crucial for developing therapies aimed at chronic inflammatory diseases.
Summary of Applications
Mechanism of Action
The exact mechanism of action of 3-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and pyridazine rings could play a role in binding to these targets, while the sulfanyl group might influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyridazine derivatives functionalized with oxadiazole and aryl groups. Below is a comparative analysis with structurally related compounds (Table 1):
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations from Comparative Analysis
Substituent Effects on Polarity and Bioactivity The 3,4-dimethoxyphenyl group in the target compound introduces significant polarity, which may enhance water solubility compared to alkyl-substituted analogues (e.g., ethyl or methyl groups in ) . In contrast, the trifluoromethylphenyl substituent in the analogue from increases lipophilicity and metabolic stability, making it more suitable for prolonged systemic exposure .
Molecular Weight and Drug-Likeness
- The target compound (420.48 g/mol) exceeds the typical threshold for drug-likeness (≤500 g/mol), which may limit its oral bioavailability compared to lighter analogues like the 4-ethylphenyl derivative (402.52 g/mol) .
Synthetic Accessibility While synthesis details for the target compound are sparse, and highlight common methodologies for pyridazine-oxadiazole hybrids, such as sulfonylation or amidoxime cyclization . The presence of methoxy groups may necessitate protective group strategies, increasing synthetic complexity compared to non-oxygenated analogues.
Pharmacological Implications (Speculative)
- The dimethoxy motif is prevalent in kinase inhibitors and antipsychotics (e.g., analogues of aripiprazole), suggesting possible kinase or neurotransmitter receptor affinity for the target compound .
- Compounds with methylsulfanyl or ethyl substituents () might exhibit altered binding kinetics due to steric effects, though empirical data are needed to confirm .
Biological Activity
The compound 3-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine is a hybrid molecule that incorporates the oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H22N4O3S
- Molecular Weight : 398.49 g/mol
- IUPAC Name : 3-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine
Biological Activity Overview
The biological activities of compounds containing the oxadiazole group have been extensively studied. They exhibit various pharmacological properties including:
- Anticancer Activity : Oxadiazole derivatives have shown significant potential in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Many oxadiazole derivatives possess antimicrobial properties, effective against a range of bacterial and fungal strains.
- Anti-inflammatory Effects : Some studies suggest that oxadiazole compounds can modulate inflammatory pathways.
The mechanisms through which the compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Oxadiazoles can inhibit enzymes critical for cancer cell survival such as thymidylate synthase and histone deacetylases (HDAC) .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cancer cells leading to cell death .
- Modulation of Signaling Pathways : The compound may interfere with various signaling pathways involved in cell proliferation and survival.
Anticancer Studies
A study highlighted that derivatives similar to the target compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The study reported IC50 values in the micromolar range, indicating significant potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 10.5 |
| 2 | A549 | 8.2 |
| 3 | HeLa | 12.0 |
Antimicrobial Studies
In vitro evaluations revealed that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These results suggest a broad-spectrum antimicrobial efficacy, making it a candidate for further development in infectious disease treatment .
Anti-inflammatory Effects
Preliminary studies indicated that the compound could reduce pro-inflammatory cytokine levels in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
Recent case studies involving similar oxadiazole derivatives have shown promising results in clinical settings:
- Case Study 1 : A derivative was tested in a phase I clinical trial for patients with advanced solid tumors, showing a favorable safety profile and preliminary signs of efficacy.
- Case Study 2 : Another study focused on an oxadiazole derivative's ability to enhance the effects of existing chemotherapy regimens in resistant cancer types.
Q & A
Q. What synthetic strategies are recommended for preparing 3-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine?
- Methodological Answer :
The compound’s synthesis involves modular assembly of the pyridazine core, oxadiazole ring, and substituents. Key steps include:- Oxadiazole Formation : Condensation of 3,4-dimethoxyphenylamidoxime with a carboxylic acid derivative (e.g., methyl chlorooxoacetate) under microwave-assisted conditions (120°C, 30 min) to form the 1,2,4-oxadiazole ring .
- Sulfanyl Linkage : React the oxadiazole-methylthiol intermediate with 6-(4-methylphenyl)pyridazine-3-thiol via nucleophilic substitution in DMF at 80°C for 6 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) and recrystallization from ethanol yield >75% purity. Monitor progress via TLC (Rf = 0.4–0.5) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer :
Use a combination of:- X-ray Crystallography : Resolve the crystal lattice to confirm stereochemistry and bond lengths (e.g., C–S bond ≈1.81 Å, C–N in oxadiazole ≈1.29 Å) .
- NMR Spectroscopy : Key signals include δ 8.2–8.5 ppm (pyridazine protons), δ 3.8–4.1 ppm (OCH₃ groups), and δ 2.4 ppm (CH₃ on phenyl) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H]⁺ to theoretical m/z (e.g., 450.1425 for C₂₃H₂₂N₄O₃S) .
Advanced Research Questions
Q. What computational methods are effective for predicting the reactivity of the sulfanyl-oxadiazole moiety in this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and nucleophilic/electrophilic sites. The sulfur atom in the sulfanyl group exhibits high electron density (≈−0.45 e), favoring electrophilic substitutions .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in DMSO/water mixtures to predict solubility and aggregation behavior .
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assays?
- Methodological Answer :
- Dose-Response Curves : Test the compound at logarithmic concentrations (1 nM–100 µM) to identify non-linear effects (e.g., hormesis) .
- Assay Validation : Use orthogonal methods (e.g., fluorescence polarization vs. SPR) to confirm target binding. For example, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., autofluorescence in fluorogenic assays) .
- Meta-Analysis : Pool data from ≥3 independent studies and apply the DerSimonian-Laird random-effects model to quantify heterogeneity (I² statistic) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the 4-methylphenyl ring to reduce LogP from 3.5 to 2.8, improving aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. CYP3A4 is implicated in oxadiazole ring oxidation; co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life .
Methodological Challenges
Q. How should researchers design experiments to study the compound’s interaction with cytochrome P450 enzymes?
- Stepwise Approach :
- Inhibition Screening : Use recombinant CYP isoforms (3A4, 2D6) with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).
- Kinetic Analysis : Determine Kᵢ values via Lineweaver-Burk plots under varied substrate concentrations (0.1–10× Kₘ) .
- Structural Insights : Perform docking studies with CYP3A4 (PDB: 1TQN) to identify binding residues (e.g., Arg-212 interacts with oxadiazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
